- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,
Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
956388-05-9 structure
Product Name:1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
كاس عدد:956388-05-9
وسط:C18H25BN2O3
ميغاواط:328.213704824448
MDL:MFCD18207194
CID:835509
PubChem ID:59592912
Update Time:2025-11-02
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester
- 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER
- 1-(Tetrah
- 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- P12225
- BCP14227
- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- MFCD18207194
- SCHEMBL138511
- AS-51252
- C18H25BN2O3
- CS-M0441
- 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- NWAGHQGLQLEDIZ-UHFFFAOYSA-N
- DTXSID00732450
- DB-345430
- PB13787
- 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester
- SY096928
- AKOS016002312
- 956388-05-9
-
- MDL: MFCD18207194
- نواة داخلي: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3
- مفتاح Inchi: NWAGHQGLQLEDIZ-UHFFFAOYSA-N
- ابتسامات: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1
حساب السمة
- نوعية دقيقة: 328.1958228g/mol
- النظائر كتلة واحدة: 328.1958228g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 24
- تدوير ملزمة العد: 2
- تعقيدات: 457
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 1
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 45.5
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001822-1g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 1g |
$596.16 | 2023-08-31 | |
| Alichem | A119001822-5g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 5g |
$1789.56 | 2023-08-31 | |
| Chemenu | CM136054-250mg |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95%+ | 250mg |
$314 | 2021-08-05 | |
| ChemScence | CS-M0441-100mg |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 100mg |
$177.0 | 2022-04-26 | ||
| ChemScence | CS-M0441-250mg |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 250mg |
$214.0 | 2022-04-26 | ||
| ChemScence | CS-M0441-1g |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 1g |
$427.0 | 2022-04-26 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-50mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 50mg |
819.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-200mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 200mg |
1634.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-250mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 250mg |
3312CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-100mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 100mg |
1990CNY | 2021-05-08 |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 5 h, 110 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; rt → 80 °C; 2 - 3 h, 80 °C; 80 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
المراجع
- Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
طريقة الإنتاج 5
رد فعل الشرط
المراجع
- Synthesis of the small-molecule PI3K inhibitor GDC-0941, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 100 °C
المراجع
- Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
المراجع
- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
المراجع
- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
المراجع
- Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; rt → 130 °C; 16 h, 130 °C; 130 °C → 25 °C
المراجع
- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Potassium acetate , Tricyclohexylphosphine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C; 130 °C → 25 °C
المراجع
- Preparation of thiazolopyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C
المراجع
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 3 h, reflux
المراجع
- Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions, Synlett, 2009, (4), 615-619
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2.5 h, 100 °C
المراجع
- Preparation of polyheterocyclic compounds as METTL3 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt
المراجع
- Preparation of dihydropyrazinopyrazinone derivatives for use as mTOR protein kinase modulators, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Triphenylphosphine , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: 1,2-Dimethoxyethane ; overnight, 100 °C; 100 °C → rt
المراجع
- Preparation of pyrazino[2,3-b]pyrazinone compounds as mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/AKT pathway, World Intellectual Property Organization, , ,
طريقة الإنتاج 17
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C
المراجع
- Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition, Bioorganic Chemistry, 2020, 104,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 12 h, rt → 80 °C
المراجع
- Preparation method and application of thieno[3,2-d]pyrimidine compound for preparing drug for treating and preventing proliferative disease and cancer, China, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 16 h, rt → 130 °C
المراجع
- Process for the preparation of thienopyrimidines as PI3K inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Solvents: Ethyl acetate ; 10 min
1.2 Catalysts: Trifluoroacetic acid ; overnight
1.2 Catalysts: Trifluoroacetic acid ; overnight
المراجع
- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials
- 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 1H-Indazole, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-, (-)-
- 2H-Indazole, 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-
- 4-bromo-1-(oxan-2-yl)-1H-indazole
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 3,4-Dihydro-2H-pyran
- Bis(pinacolato)diborane
- (+)-4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
رقم الطلب:A858973
حالة المخزون:in Stock
كمية:5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 08:15
الأسعار ($):346.0
بريد إلكتروني:sales@amadischem.com
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole الوثائق ذات الصلة
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) منتجات ذات صلة
- 1146955-35-2(2-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole)
- 850892-14-7(1H-Indazole-3-carboxaldehyde,1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 1698028-42-0(5-Methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 2096337-20-9(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl Boronic Acid)
- 2374152-77-7(5-Chloro-6-methyl-1-(tetrahydro-2h-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole)
- 2056937-90-5(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid)
- 1562245-02-6([1-(oxan-2-yl)-1H-indazol-5-yl]boronic acid)
- 1158680-98-8(1-(tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole)
- 1082525-64-1(1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
- 1003846-21-6(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:956388-05-9)1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
نقاء:99%
كمية:5g
الأسعار ($):346.0